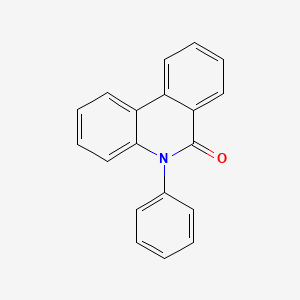

5-phenyl-5H-phenanthridin-6-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

13355-65-2 |

|---|---|

Molecular Formula |

C19H13NO |

Molecular Weight |

271.3 g/mol |

IUPAC Name |

5-phenylphenanthridin-6-one |

InChI |

InChI=1S/C19H13NO/c21-19-17-12-5-4-10-15(17)16-11-6-7-13-18(16)20(19)14-8-2-1-3-9-14/h1-13H |

InChI Key |

ZTUXLWBGCHWARM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=CC=CC=C3C4=CC=CC=C4C2=O |

Origin of Product |

United States |

Synthetic Methodologies for 5 Phenyl 5h Phenanthridin 6 One and Analogous Systems

Classical Cyclization and Rearrangement Approaches to Phenanthridinones

Traditional methods for synthesizing phenanthridinones often rely on intramolecular rearrangement and cyclization reactions. While these methods have been historically important, they can be limited by the need for multi-step preparations of starting materials and sometimes result in modest yields. nih.gov

Intramolecular Rearrangement Reactions (e.g., Schmidt, Beckmann)

The Schmidt reaction provides a pathway to phenanthridinones through the acid-catalyzed reaction of a ketone with hydrazoic acid. wikipedia.orgslideshare.net For instance, the reaction of benzophenone (B1666685) with hydrazoic acid yields benzanilide (B160483), which can then be cyclized to form the phenanthridinone skeleton. wikipedia.org The mechanism involves the protonation of the carbonyl group, followed by nucleophilic attack of the azide. A rearrangement with expulsion of nitrogen gas leads to an intermediate that, upon hydrolysis, gives the amide. wikipedia.org

The Beckmann rearrangement is another classical method that utilizes an oxime precursor to generate an amide. wikipedia.org This reaction, typically catalyzed by acids like sulfuric acid or phosphorus pentachloride, involves the rearrangement of the group anti-periplanar to the leaving group on the oxime nitrogen. wikipedia.org For example, 2-nitrofluorenone oxime can be rearranged to form 7-nitrophenanthridone. acs.org A one-pot synthesis of phenanthridines has also been developed using a palladium-catalyzed cyclization of aromatic ketoximes with aryl iodides, which proceeds via a Beckmann rearrangement. rsc.org

Ullmann and Related Coupling Reactions

The Ullmann reaction , a copper-catalyzed coupling of two aryl halides, is a foundational method for forming biaryl bonds, a key step in the synthesis of phenanthridinones. byjus.comwikipedia.org Traditionally, these reactions require high temperatures and a stoichiometric amount of copper. nih.gov The mechanism is thought to involve the formation of an organocopper intermediate. wikipedia.org More contemporary Ullmann-type reactions can be used for C-N and C-O bond formation as well, expanding the toolkit for heterocyclic synthesis. nih.gov For instance, phenanthridinones can be synthesized via a Pd(0)-mediated Ullmann cross-coupling of 1-bromo-2-nitrobenzene (B46134) with 2-halobenzoates, followed by reductive cyclization. researchgate.net

Oxidative Cyclization Methodologies

Oxidative cyclization represents a class of reactions where the formation of the phenanthridinone ring system is achieved through an oxidation process that induces cyclization. nih.gov These methods can be advantageous as they can sometimes be performed in a single step from readily available precursors. A variety of oxidizing agents and catalysts, including metals like silver and photocatalysts like Rose Bengal, have been employed. nih.govresearchgate.net For example, a silver-catalyzed oxidative radical decarboxylation-cyclization of α-oxocarboxylates and isocyanides has been developed for the synthesis of 6-acyl phenanthridines. nih.gov Similarly, visible-light-induced radical cascade cyclization of 2-isocyanobiaryls offers a metal-free approach to 6-substituted phenanthridines. researchgate.net

Modern Transition-Metal-Catalyzed Strategies for Phenanthridinone Core Construction

The limitations of classical methods have spurred the development of more efficient and versatile transition-metal-catalyzed reactions. These modern strategies often exhibit higher yields, milder reaction conditions, and greater functional group tolerance. nih.gov

Palladium-Catalyzed C-C and C-N Bond Formations

Palladium catalysis has become a cornerstone of modern organic synthesis, and its application to phenanthridinone construction is no exception. Palladium catalysts are highly effective in promoting both carbon-carbon (C-C) and carbon-nitrogen (C-N) bond-forming reactions, which are crucial for assembling the tricyclic phenanthridinone core. nih.govacs.org

A particularly powerful and atom-economical approach involves the direct functionalization of carbon-hydrogen (C-H) bonds. Palladium-catalyzed oxidative C-H functionalization and annulation of benzanilides have emerged as a prominent strategy for the synthesis of phenanthridinones. nih.gov This method avoids the pre-functionalization of starting materials, such as the introduction of halides, which is often required in traditional cross-coupling reactions.

In a typical reaction, a benzanilide derivative undergoes palladium-catalyzed intramolecular C-H activation and subsequent C-C or C-N bond formation to construct the phenanthridinone ring system. These reactions are often facilitated by an oxidizing agent to regenerate the active palladium catalyst. A variety of benzanilides can be utilized, allowing for the synthesis of a diverse range of substituted phenanthridinones.

Table 1: Examples of Palladium-Catalyzed C-H Functionalization for Phenanthridinone Synthesis

| Starting Material | Catalyst/Reagents | Product | Yield (%) | Reference |

| 2-Phenylbenzamide | Cu(I), KOt-Bu, air | Phenanthridin-6-one | N/A | researchgate.net |

| o-Halobenzamide and Aryl Iodide | Pd(OAc)₂, Norbornene | Phenanthridinone | N/A | nih.gov |

| 2-Bromobenzamide (B1207801) and o-Bromobenzoic Acid | Pd(OAc)₂, PPh₃, Cs₂CO₃ | Phenanthridinone | High | acs.org |

| N-Methoxybenzamide | Transition Metal Catalyst | Phenanthridinone | N/A | nih.gov |

N/A: Data not available in the provided search results.

This table is interactive. You can sort and filter the data by clicking on the column headers.

N-Aryl Coupling Reactions for Phenanthridinone Synthesis

N-Aryl coupling reactions represent a powerful strategy for forming the critical C-N bond within the phenanthridinone scaffold. Palladium-catalyzed methods are particularly prominent in this area.

One effective one-pot method involves a palladium-catalyzed sequential aryl-aryl and N-aryl coupling. rsc.org This reaction couples electron-rich o-iodoarenes with o-bromobenzamides. rsc.org The use of norbornene is crucial for mediating the reaction and enabling a C-H activation step. nih.gov This process has been successfully applied to a variety of carboxamides of both electron-poor and electron-rich o-bromoheterocycles, reacting with ortho-substituted iodides. rsc.org For instance, the reaction of 2-iodotoluene (B57078) with 2-bromobenzamide using a Pd(OAc)₂ catalyst and tris(2-furyl)phosphine (TFP) as a ligand in DMF at 105 °C yields the corresponding phenanthridinone in good yield. rsc.org

Another approach involves the palladium-catalyzed cyclization of N-aryl-2-aminopyridines with 2-iodobenzoic acids. nih.govrsc.org This method is notable for its ability to proceed with very low catalyst loadings (as low as 0.1 mol% Pd) and for using water as a solvent, highlighting its efficiency and environmental friendliness. nih.govrsc.org The reaction demonstrates broad substrate scope, providing a straightforward and efficient route to various phenanthridinone derivatives in high yields. nih.gov

In some variations, oxidative intramolecular palladium-catalyzed C-H amination of arenes can be used for the synthesis of phenanthridin-6-one, which can occur concurrently with the removal of a tosyl protecting group. nih.gov

Decarboxylative Coupling Reactions

Decarboxylative couplings have emerged as a valuable method for C-C and C-N bond formation, utilizing readily available carboxylic acids as coupling partners.

A notable example is the nickel-catalyzed oxidative decarboxylative annulation of simple benzamides with (hetero)aromatic carboxylates. acs.org This method provides access to a wide array of phenanthridinones and their heterocyclic analogs, proving effective for the coupling of both heteroaromatic carboxylates and ortho-fluorobenzoates. acs.org The reactions are typically conducted at elevated temperatures (130-170 °C) in DMA. acs.org

Palladium catalysis can also achieve intramolecular decarboxylative coupling. nih.gov A protocol for coupling arene carboxylic acids with aryl bromides has been developed to yield various cyclized heterocycles, including phenanthridinones. nih.gov

Furthermore, transition-metal-free conditions have been developed. One such method involves the Na₂S₂O₈-promoted decarboxylative cyclization of biaryl-2-oxamic acids, which proceeds with high efficiency. nih.govrsc.org This reaction is believed to follow a radical pathway and produces the desired phenanthridinones in good to excellent yields. nih.gov Another innovative approach uses visible light to induce a decarboxylative cyclization/hydrogenation cascade of α-keto carboxylic acids with 2-isocyanobiphenyls, which proceeds without a transition-metal catalyst or an external photosensitizer. nankai.edu.cn

Annulation of Arynes by ortho-Halobenzamides

The reaction of arynes with ortho-halobenzamides is a powerful, single-step method for constructing the phenanthridinone ring system through simultaneous C-C and C-N bond formation. nih.gov This palladium-catalyzed annulation is tolerant of a wide variety of functional groups and proceeds under relatively mild conditions. nih.gov

In a typical procedure, an aryne precursor, such as 2-(trimethylsilyl)aryl triflate, is reacted with a substituted o-halobenzamide in the presence of a palladium catalyst. This multicomponent reaction (MCR) can also involve carbon monoxide and anilines to directly assemble the phenanthridinone scaffold via C-H bond activation. nih.gov Copper has also been used to catalyze the annulation of benzamides with arynes through a direct ortho-C-H/N-H annulation process.

| Catalyst System | Reactant A | Reactant B | Key Features |

| Palladium(0) | o-Halobenzamide | Aryne Precursor | Single-step C-C/C-N bond formation; mild conditions. nih.gov |

| Palladium(II)/CO | Aniline | Aryne Precursor | Multicomponent reaction via C-H activation. nih.gov |

| Copper | Benzamide (B126) | Aryne Precursor | Selective ortho-C-H/N-H annulation. |

Intramolecular Cyclization of Tertiary (2-iodo)benzoylamides

The intramolecular C-H arylation of tertiary N-aryl-2-halobenzamides is a direct and effective route to N-substituted phenanthridinones. Palladium-catalyzed systems are frequently employed for this transformation.

One protocol uses photochemically synthesized Pd-PVP nanoparticles to catalyze the intramolecular arylation of N-methyl-N-aryl-2-halobenzamides. nih.gov This reaction proceeds using K₂CO₃ as a base in a mixture of water and DMA, achieving high yields (up to 95%) with a low catalyst loading under an air atmosphere. nih.gov The method shows excellent tolerance for diverse functional groups on the aromatic rings, including methoxy, methyl, trifluoromethyl, and cyano groups. nih.gov Both bromo- and iodo-substituted substrates demonstrate great reactivity. nih.gov

Similarly, phenanthridinone derivatives have been prepared in good to high yields through the palladium-catalyzed cyclization of readily available N-benzyl-N-benzoyl-o-iodoanilides. americanelements.com Another efficient one-pot synthesis of N-H phenanthridinones was developed via the intramolecular C-H arylation of 2-halo-N-Boc-N-arylbenzamides, which circumvents a separate deprotection step. nih.govrsc.org

Nickel-Catalyzed Enantioselective Intramolecular Mizoroki-Heck Reactions

For the synthesis of phenanthridinone analogs containing challenging all-carbon quaternary stereocenters, a nickel-catalyzed enantioselective intramolecular Mizoroki-Heck reaction has been developed. This method transforms symmetrical 1,4-cyclohexadienes, which are attached to aryl halides, into the desired complex tricyclic structures. This process is a sustainable and attractive alternative to previously reported palladium-catalyzed versions due to the lower cost of nickel and significantly faster reaction times (e.g., 1 hour vs. 20 hours).

The substrates for this reaction are typically synthesized in a three-step sequence involving a Birch reduction-alkylation followed by coupling with a 2-haloaniline derivative. The reaction has been optimized to control for side products and demonstrates good to excellent yields across a range of substrates. Good enantioselectivity is achieved using a newly synthesized chiral iQuinox-type bidentate ligand.

| Substrate Feature | Catalyst/Ligand System | Yield | Enantioselectivity (er) |

| Isopropyl Group | NiCl₂ / iQuinox Ligand | Good | 11:1 |

| Ether Group | NiCl₂ / iQuinox Ligand | Well-tolerated | Good |

| Ester Group | NiCl₂ / iQuinox Ligand | Well-tolerated | Good |

| Benzyl Group | NiCl₂ / iQuinox Ligand | Well-tolerated | Good |

Ruthenium-Catalyzed Cycloaddition Reactions for Substituted Phenanthridinones

Ruthenium catalysts offer unique reactivity for the synthesis of phenanthridinone-related structures through cycloaddition and annulation reactions.

An efficient method for synthesizing cis-fused dihydrobenzo[c]phenanthridinones involves a ruthenium(II)-catalyzed tandem C-C/C-N bond formation between aryl amides and 7-azabenzonorbornadienes. nih.govacs.org In this reaction, the amide group acts as both a directing group and a leaving group. nih.govacs.org The proposed mechanism involves a directing-group-assisted C-H activation, which is supported by deuterium (B1214612) labeling studies. nih.govacs.org This strategy is compatible with a variety of functional groups on both the azabicyclic alkene and the aromatic amide. acs.org

Other ruthenium-catalyzed annulation reactions have also been developed to construct phenanthridine (B189435) scaffolds. A [5+1] annulation between 2-arylanilines and cyclopropenones using a free amine as a directing group provides a practical method for preparing 6-ethenyl phenanthridines. rsc.org Similarly, a cross-ring (5+1) annulation of 2-aminobiphenyls with activated olefins yields valuable phenanthridine structures. rsc.orgnih.gov

Copper-Catalyzed Radical Relay Processes

Copper-catalyzed radical relay processes represent an advanced strategy for C-H functionalization, combining the regioselectivity of hydrogen atom transfer (HAT) with the versatility of copper-catalyzed cross-coupling. rsc.org This methodology has proven powerful for asymmetric C(sp³)–H functionalization. rsc.orgnih.gov

In a typical radical relay mechanism, a radical is generated and then captured by a chiral copper catalyst, which facilitates an enantioselective bond-forming step. nih.gov For example, an achiral benzylic radical, formed via hydrogen-atom abstraction, can undergo asymmetric C(sp³)–CN bond formation upon reacting with a chiral copper catalyst. nih.gov Mechanistic studies suggest that these reactions involve diffusible organic radicals, distinguishing them from pathways involving radical rebound. nih.gov Computational and experimental data point to an adduct between copper and an N-sulfonimidyl radical (˙NSI) as the species that promotes the HAT from the C-H substrate in certain systems.

While copper-catalyzed radical relay has been effectively used for enantioselective C-H functionalizations like cyanation and arylation, its specific application to form the core phenanthridinone heterocyclic ring via a radical cyclization is not prominently documented in the reviewed literature.

Transition-Metal-Free and Environmentally Conscious Synthetic Routes

Recent advancements in organic synthesis have prioritized the development of methods that are both efficient and environmentally benign. For the synthesis of 5-phenyl-5H-phenanthridin-6-one and related compounds, this has led to the exploration of photoredox catalysis, radical cyclizations, microwave-assisted reactions, and other green chemistry approaches. rsc.orgresearchgate.net

Visible-light photoredox catalysis has surfaced as a powerful and sustainable strategy for the construction of phenanthridinone scaffolds. kaist.ac.kr This method relies on the ability of a photocatalyst, such as Eosin Y, to absorb visible light and initiate a single-electron transfer (SET) process, generating reactive intermediates under mild conditions. scispace.comrsc.orgnih.gov

A significant application of this technology is the direct oxidative C-H amidation. acs.org In this process, an amidyl radical is generated from a suitable amide precursor through homolysis of the N-H bond, facilitated by the excited photocatalyst. kaist.ac.kr This radical then undergoes an intramolecular cyclization onto an adjacent aryl ring, leading to the formation of the phenanthridinone core. For instance, the synthesis of this compound can be achieved from 2-phenyl-N-phenylbenzamide through this pathway. The reaction is typically carried out under blue LED illumination. acs.org

The use of organic dyes like Eosin Y as photocatalysts offers an economical and ecologically favorable alternative to traditional transition-metal catalysts. scispace.comnih.govnih.gov These reactions often proceed at room temperature and demonstrate a broad substrate scope. acs.org Mechanistic studies, including fluorescence quenching experiments, support the proposed pathway involving the generation of radical intermediates. nih.gov

Table 1: Key Features of Photoredox-Catalyzed Synthesis of Phenanthridinones

| Feature | Description |

| Catalyst | Eosin Y, Organic Dyes, Transition-Metal-Free scispace.comnih.govnih.gov |

| Energy Source | Visible Light (e.g., Blue LEDs) acs.org |

| Reaction Type | Oxidative C-H Amidation, Radical Cyclization kaist.ac.kracs.org |

| Key Intermediate | Amidyl Radical kaist.ac.kr |

| Advantages | Mild reaction conditions, Environmentally benign, High atom economy researchgate.netresearchgate.net |

Radical cyclization reactions provide a powerful tool for the formation of cyclic structures, including the phenanthridinone skeleton. princeton.eduharvard.edu These reactions are often initiated by the thermal decomposition of a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN). organic-chemistry.orglibretexts.org

In the context of this compound synthesis, a common strategy involves the intramolecular cyclization of an N-aryl-2-halobenzamide. The process begins with the generation of a radical from AIBN, which then abstracts a hydrogen atom from a suitable donor, like tributyltin hydride (Bu3SnH), to form a stannyl (B1234572) radical. libretexts.org This stannyl radical subsequently abstracts the halogen atom from the N-aryl-2-halobenzamide, generating an aryl radical. This aryl radical then undergoes an intramolecular cyclization onto the pendant N-aryl group, followed by a hydrogen atom transfer to yield the final phenanthridinone product.

While effective, traditional tin-based methods have environmental drawbacks. Consequently, tin-free radical cyclization methods have been developed, including those initiated by visible light photoredox catalysis, which offer a more sustainable alternative. rsc.org AIBN can also be used in cascade reactions, where it acts as a radical source for both alkylation and cyclization steps in a one-pot process. researchgate.net

Microwave-assisted organic synthesis has gained prominence for its ability to significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes. nih.govnih.govrsc.org This technology has been successfully applied to the synthesis of phenanthridinones through a weak base-promoted lactamization. nih.govacs.org

In a typical procedure, an N-aryl-2-bromobenzamide is heated in the presence of a weak base, such as potassium carbonate (K2CO3), in a high-boiling polar solvent like dimethylformamide (DMF) under microwave irradiation. nih.govacs.org The reaction proceeds via an intramolecular nucleophilic substitution, where the amide nitrogen displaces the bromine atom on the adjacent aromatic ring to form the lactam ring of the phenanthridinone.

This method offers a transition-metal-free pathway to a variety of substituted phenanthridin-6(5H)-ones. acs.org The use of microwave irradiation dramatically reduces the reaction time from hours to minutes compared to conventional heating. nih.gov The scope of the reaction is broad, tolerating various substituents on both aryl rings of the starting material. acs.org

Table 2: Microwave-Assisted Synthesis of Phenanthridin-6(5H)-ones

| Entry | Starting Material | Product | Yield (%) |

| 1 | 2-Bromo-N-phenylbenzamide | Phenanthridin-6(5H)-one | 85 nih.gov |

| 2 | 2-Bromo-N-(p-tolyl)benzamide | 5-(p-Tolyl)phenanthridin-6(5H)-one | 87 acs.org |

| 3 | 2-Bromo-N-(o-tolyl)benzamide | 5-(o-Tolyl)phenanthridin-6(5H)-one | 83 acs.org |

| Reaction conditions: N-aryl-2-bromobenzamide, K2CO3, DMF, 150 °C, 2 h, microwave irradiation. nih.govacs.org |

Thermal tandem cyclization reactions represent an efficient approach to constructing complex molecular architectures in a single operational step. In the synthesis of phenanthridinones, this strategy can involve the intramolecular cyclization of appropriately designed precursors at elevated temperatures.

One such approach involves the thermal cyclization of 2-isocyanobiphenyls. This reaction proceeds through an intramolecular C-H amination, where the isocyanate group reacts with a C-H bond on the adjacent phenyl ring to form the phenanthridinone core. This method avoids the need for pre-functionalized starting materials with leaving groups, contributing to its atom economy.

Another thermal strategy involves the intramolecular amidation of 2-arylbenzamides. nih.gov At high temperatures, an intramolecular cyclization can be induced, leading to the formation of the C-N bond and the phenanthridinone ring system. These thermal methods, while often requiring high temperatures, can provide a direct route to the desired products without the need for catalysts or reagents.

Mechanochemistry, which utilizes mechanical force to induce chemical reactions, is emerging as a sustainable and solvent-free alternative to traditional solution-phase synthesis. researchgate.net Ball-milling is a common mechanochemical technique where reactants are placed in a milling jar with grinding balls and subjected to high-energy collisions.

The application of mechanochemistry to phenanthridinone synthesis offers several advantages, including reduced solvent waste, shorter reaction times, and the potential for accessing novel reactivity. For example, the synthesis of phenanthridinones can be achieved by milling the appropriate starting materials, such as an N-aryl-2-halobenzamide and a base, in a ball mill. The mechanical energy facilitates the intimate mixing and activation of the reactants, promoting the desired cyclization reaction. This approach aligns with the principles of green chemistry by minimizing environmental impact. researchgate.net

Sustainable Synthesis and Green Chemistry Applications

The synthesis of this compound and its analogs has increasingly benefited from the principles of green chemistry. rsc.org The methodologies discussed above, such as photoredox catalysis, microwave-assisted synthesis, and mechanochemistry, all contribute to more sustainable chemical processes. researchgate.netresearchgate.net

These approaches often lead to:

Reduced energy consumption: Photochemical and microwave-assisted reactions can often be performed under milder conditions and for shorter durations than traditional thermal methods. acs.orgnih.gov

Minimized waste generation: By avoiding stoichiometric reagents and hazardous solvents, these methods reduce the environmental burden associated with chemical synthesis. researchgate.net

Increased atom economy: Reactions that proceed via C-H activation or tandem cyclizations often incorporate a greater proportion of the atoms from the starting materials into the final product. nih.gov

Use of renewable resources: The development of synthetic routes that can utilize bio-derived feedstocks is an ongoing area of research in sustainable chemistry. researchgate.net

The continued development of such green synthetic strategies is crucial for the environmentally responsible production of valuable chemical compounds like this compound for various applications. rsc.org

Carbon Dioxide (CO2) Utilization as a C1 Source for Lactamization

The use of carbon dioxide (CO2) as an abundant, non-toxic, and renewable C1 source is a key goal in green chemistry. While the direct use of CO2 for the lactamization to form phenanthridinones is still an emerging area, related carbonylation reactions provide significant precedent.

Traditionally, palladium-catalyzed carbonylation of biaryl-2-amines to produce phenanthridinones has relied on carbon monoxide (CO) gas. researchgate.netnih.gov However, the toxicity and handling difficulties associated with CO have prompted investigation into alternatives. Methodologies for the synthesis of analogous heterocyclic systems, such as quinolinones, have demonstrated the feasibility of lactamization using CO2. researchgate.net Furthermore, direct C-H carboxylation of other aromatic heterocycles using CO2 has been successfully achieved without a metal catalyst, often relying on a simple carbonate base. organic-chemistry.org These catalyst-free methods, which proceed via C-H cleavage followed by C-C bond formation with CO2, highlight the potential for developing similar direct carboxylation routes to phenanthridinone precursors. organic-chemistry.org

Transition metal-catalyzed carboxylation reactions using CO2 have also been extensively reviewed, showing the viability of forming C-C bonds under mild conditions, often through catalytically generated metal intermediates. rsc.orgfrontiersin.org The application of these principles to the synthesis of this compound could provide a more sustainable pathway, though research in this specific area is ongoing.

Development of Greener Reaction Conditions and Methodologies

Significant strides have been made in developing more environmentally benign methods for phenanthridinone synthesis, moving away from classical methods that often require harsh conditions and produce substantial waste. nih.gov

Key developments in greener synthesis include:

Microwave-Assisted Reactions: The use of microwave irradiation can dramatically reduce reaction times and improve yields compared to conventional heating. nih.gov

Alternative Carbonyl Sources: To circumvent the use of toxic carbon monoxide, alternative C1 sources have been explored. N,N-Dimethylformamide (DMF) has been successfully employed as a one-carbon source in some phenanthridinone syntheses. nih.gov Another approach involves using diazadicarboxylates as the carbonyl source in the presence of a cobalt catalyst and oxygen as a terminal oxidant. nih.gov

Catalytic Approaches: Modern methods favor catalytic approaches, such as copper-catalyzed intramolecular N-aryl bond formation, which often proceed under basic conditions with improved efficiency and substrate tolerance. nih.gov These methods represent a significant improvement over stoichiometric reactions and traditional multi-step syntheses. nih.govresearchgate.net

| Methodology | Key Features | Advantages | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Use of microwave irradiation for heating. | Reduced reaction times, potentially higher yields. | nih.gov |

| Alternative C1 Sources (e.g., DMF) | Replaces toxic carbon monoxide gas. | Improved safety and handling. | nih.gov |

| Transition-Metal Catalysis (Cu, Co) | Catalytic cycles with high turnover. | Lower catalyst loading, broader substrate scope, milder conditions. | nih.gov |

Stereoselective and Asymmetric Synthesis of Chiral Phenanthridinone Derivatives

The introduction of chirality, particularly through atropisomerism in N-aryl phenanthridinones, opens avenues for developing molecules with highly specific biological activities or material properties.

Chiral Catalyst-Mediated Enantioselective Syntheses

The direct, enantioselective synthesis of axially chiral phenanthridinones is a powerful strategy. The restricted rotation around the C-N bond in N-aryl phenanthridinones gives rise to stable atropisomers. Asymmetric synthesis of these compounds has been achieved using modern catalytic methods. nih.gov

One prominent approach involves the asymmetric ring-opening of N-protected bicyclic substrates, which can generate chiral building blocks for subsequent elaboration into functionalized phenanthridinones. acs.org These reactions often employ rhodium catalysts with chiral ligands, demonstrating high yields and enantioselectivity. acs.org While not a direct synthesis of the phenanthridinone core, this strategy provides access to key chiral intermediates.

| Reaction Type | Catalyst System | Key Outcome | Reference |

|---|---|---|---|

| Asymmetric Ring Opening (ARO) | Chiral Rh(I) complexes with camphor-based ligands. | High yields and enantioselectivity for chiral intermediates. | acs.org |

Resolution of Atropisomeric N-arylphenanthridin-6(5H)-ones

For racemic mixtures of atropisomeric phenanthridinones, resolution is necessary to isolate the individual enantiomers. Several techniques have been effectively employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used analytical and preparative method for separating atropisomers. By using a chiral stationary phase, the enantiomers of various N-aryl heterocyclic compounds, including those structurally related to phenanthridinones, can be effectively resolved. researchgate.netnih.gov This technique also allows for the determination of enantiomerization barriers. researchgate.net

Classical Resolution: This method involves the use of a chiral resolving agent to form diastereomeric salts or derivatives that can be separated by conventional techniques like crystallization. The first reported isolation of atropisomers utilized brucine (B1667951) for this purpose. nih.gov

Kinetic Resolution: In this approach, one enantiomer of a racemic mixture reacts faster with a chiral catalyst or reagent, allowing the other enantiomer to be recovered in high enantiomeric excess. researchgate.netnih.gov

Stereospecific Functionalization Strategies

The functionalization of a pre-existing chiral phenanthridinone scaffold in a stereospecific manner is a sophisticated strategy for analog synthesis. This requires reactions that proceed without affecting the stereochemical integrity of the chiral axis.

While specific examples for this compound are not abundant, principles can be drawn from related systems. For instance, studies on the chiral inversion of thalidomide, another chiral lactam, demonstrate the importance of understanding the stereochemical stability of the molecule under various conditions to design effective functionalization strategies. nih.gov The development of reactions that proceed under mild conditions is crucial to prevent racemization of the atropisomeric axis. Future work in this area will likely focus on applying modern cross-coupling and C-H functionalization reactions to enantiomerically pure phenanthridinone substrates, ensuring that the reaction conditions are compatible with the chiral nature of the molecule.

Reactivity and Transformational Chemistry of 5 Phenyl 5h Phenanthridin 6 One

Photochemical Transformations

Photochemistry offers powerful methods for the synthesis of the phenanthridinone core structure, often proceeding through radical or excited-state intermediates to form key carbon-carbon and carbon-heteroatom bonds.

The photochemical behavior of N-oxides, particularly pyridine (B92270) N-oxides and their benzo-fused analogues like phenanthridine (B189435) N-oxides, has been a subject of study. rsc.org Irradiation can induce rearrangements to form various isomers. For instance, the photolysis of pyridine N-oxide derivatives can lead to the formation of unstable unsaturated isocyanides as primary products. rsc.org In a related context, the acylation of a pyridine N-oxide derivative can facilitate a reductive pathway, expanding the scope of photoredox-mediated decarboxylation to include electron-poor carboxylates. nih.gov Specifically, 4-phenylpyridine (B135609) N-oxide has been identified as an efficient redox trigger that can improve reaction yields in photochemical transformations. nih.gov While direct studies on the rearrangement of a 6-substituted phenanthridine 5-oxide precursor to 5-phenyl-5H-phenanthridin-6-one are specific, the general reactivity of these N-oxides under irradiation points to complex pathways involving intermediates like oxaziridines, which can then rearrange to amides or other heterocyclic systems. rsc.orgbaranlab.org

One of the most common photochemical methods for synthesizing phenanthridinones is the intramolecular cyclization of precursors like benzanilides. nih.gov This process, a type of dehydrogenative 6π photocyclization, is a valuable tool for creating polycyclic aromatic systems. chemistryviews.org For the synthesis of this compound, a suitable precursor would be an appropriately substituted N-phenyl-2-biphenylcarboxamide. Under irradiation, an excited state of the amide is generated, leading to an intramolecular cyclization to form a dihydrophenanthridinone intermediate, which is subsequently oxidized to the final aromatic phenanthridinone. nih.gov

Recent advancements have demonstrated that these reactions can be performed using visible light, sometimes without the need for external photosensitizers or additives. chemistryviews.org For example, the photocyclization of N-substituted naphthalene (B1677914) carboxamides to benzo[i]phenanthridin-5(6H)-ones has been achieved using purple light irradiation in dimethyl sulfoxide (B87167) (DMSO), where DMSO acts as both the solvent and the oxidant. chemistryviews.org Continuous flow photochemistry has also emerged as a superior technology for these cyclizations, enabling the synthesis of substituted phenanthridinones in high yields from precursors like 2-chlorobenzamides. rsc.org This improved photochemical method can produce a wide variety of phenanthridine derivatives in yields ranging from 31% to 95%. nih.gov

The choice of solvent plays a critical role in the outcome of photochemical reactions by influencing the energies and crossings of electronic states and affecting the structure of photoexcited molecules. nih.gov Solute-solvent interactions, such as hydrogen bonding, can modify the nonadiabatic dynamics of internal conversion and intersystem crossing. nih.gov

In the context of phenanthridinone synthesis, the solvent can impact reaction efficiency and even determine whether a reaction proceeds. For example, in a photochemical flow synthesis of 3-hydroxyazetidines, changing the solvent to acetone (B3395972) was necessary to achieve a modest yield for a substrate that was inert under standard conditions in acetonitrile (B52724). durham.ac.uk This effect was attributed to acetone's absorption profile and its potential to better match the required n→π* transition of the substrate. durham.ac.uk Similarly, in the photocyclization of N-phenyl-1-naphthamides, DMSO was found to be a crucial component, acting not just as a solvent but also as the oxidant required for the final aromatization step. chemistryviews.org

Table 1: Effect of Solvent on Photochemical Synthesis of Azetidinol Product 25

| Entry | Solvent | Flow Rate (mL/min) | Isolated Yield (%) |

|---|---|---|---|

| 1 | Acetonitrile | 0.8 | 0 |

| 2 | Acetone | 0.8 | 36 |

Data sourced from a study on the photochemical synthesis of 3-hydroxyazetidines, illustrating the critical role of solvent choice. durham.ac.uk

A notable synthetic route to the phenanthridin-6(5H)-one core involves the photolysis of 1-substituted benzotriazole (B28993) arylhydrazones. mdpi.comnih.gov Irradiation of these precursors with a low-pressure mercury arc lamp (at 254 nm) in a solvent like acetonitrile induces the extrusion of a nitrogen molecule (N₂). mdpi.comresearchgate.net This elimination generates a diradical intermediate that undergoes a series of cyclizations and rearrangements. mdpi.com

The proposed mechanism for the formation of phenanthridin-6(5H)-one from 2-arylhydrazono-2-(benzotriazol-1-yl)-1-phenylethanones involves photooxidation to a dione (B5365651) intermediate, which then loses N₂ to form a diradical. This diradical can cyclize in two ways: one pathway leads to a benzoxazole (B165842) derivative, while the other proceeds through another cyclization and subsequent loss of carbon monoxide (CO) to yield the phenanthridin-6(5H)-one product. mdpi.comresearchgate.net This reaction provides the phenanthridinone in modest yields, alongside other heterocyclic products. mdpi.comresearchgate.net

Table 2: Photoproducts and Yields from Irradiation of Benzotriazole Derivatives

| Starting Compound | R | Ar | Phenanthridin-6(5H)-one Yield (%) | Phenanthridin-6-yl-2-phenyldiazine Yield (%) | Other Products Yield (%) |

|---|---|---|---|---|---|

| 3a | C₆H₅ | C₆H₅ | 16 | 51 | 22 |

| 3b | CH₃C₆H₄(p) | C₆H₅ | 18 | 48 | 22 |

| 3c | ClC₆H₄(p) | C₆H₅ | 15 | 50 | 19 |

| 5a | COC₆H₅ | C₆H₅ | 15 | - | 52 |

| 5b | COC₆H₅ | CH₃C₆H₄(p) | 17 | - | 54 |

Data adapted from Al-Jalal et al. (2011). researchgate.net Yields represent the percentage of product obtained after irradiation for 24 hours.

C-H Functionalization and Regioselective Modifications

Direct functionalization of the phenanthridine core is a key strategy for creating analogues with diverse properties. Microwave-assisted synthesis has proven to be a valuable tool for these modifications.

The Claisen rearrangement is a powerful method for carbon-carbon bond formation. When applied to phenanthridine derivatives, it allows for highly regioselective functionalization. Specifically, microwave-assisted Claisen rearrangement of 8-allyloxyphenanthridines provides an efficient route to C-7 functionalized phenanthridines. nih.govnih.gov The reaction proceeds with excellent regioselectivity, yielding 7-allyl-8-hydroxyphenanthridines in high yields. nih.govnih.gov

Direct C(sp²)-H Arylation Strategies

The construction of the phenanthridinone skeleton, including N-phenyl substituted derivatives, is efficiently achieved through direct C(sp²)-H arylation strategies. These methods involve the intramolecular coupling of two C-H bonds on precursor molecules, typically N-arylbenzamides, to form the central aryl-aryl bond of the phenanthridinone system.

Palladium-catalyzed processes are prominent in this field. For instance, the oxidative C-H coupling of benzanilides using molecular oxygen as the terminal oxidant provides an effective route to phenanthridinones. nih.gov In one study, non-substituted benzanilide (B160483) was converted to phenanthridin-6(5H)-one in 89% yield using a palladium(II) acetate (B1210297) catalyst. nih.gov The methodology is also applicable to substituted precursors, allowing for the synthesis of a variety of derivatives.

Transition-metal-free approaches have also been developed. A notable example employs vasicine, a natural product, as a catalyst in the presence of a strong base like potassium tert-butoxide (KOtBu) under microwave irradiation. nih.govthieme-connect.com This intramolecular C-H arylation proceeds smoothly with N-aryl-2-halobenzamides, with the reactivity of the halide following the order I > Br > Cl. thieme-connect.com The reaction is sensitive to electronic effects; substrates with electron-donating groups generally provide moderate yields, while those with electron-withdrawing groups often fail to produce the desired product. thieme-connect.com

| Precursor (N-aryl-2-halobenzamide) | Catalyst/Base | Conditions | Product | Yield (%) | Reference |

| 2-Iodo-N-phenylbenzamide | Vasicine / KOtBu | Sulfolane, MW, 120°C, 15 min | This compound | Moderate | thieme-connect.com |

| 2-Bromo-N-phenylbenzamide | Vasicine / KOtBu | Sulfolane, MW, 120°C, 15 min | This compound | Moderate | thieme-connect.com |

| 2-Chloro-N-phenylbenzamide | Vasicine / KOtBu | Sulfolane, MW, 120°C, 15 min | This compound | Moderate | thieme-connect.com |

| Benzanilide | Pd(OAc)₂ / O₂ | DCE, TFA | Phenanthridin-6(5H)-one | 89% | nih.gov |

Table 1. Examples of Direct C(sp²)-H Arylation for Phenanthridinone Synthesis.

Intramolecular Annulation and Cyclization Reactions

Intramolecular annulation and cyclization are fundamental strategies for synthesizing the this compound core. These reactions typically involve the formation of the central C-C or C-N bond from a suitably functionalized biaryl precursor.

Photochemically-induced cyclization is a powerful method. The photocyclization of N-phenylbenzamides, for example, can furnish the phenanthridinone scaffold. nih.gov This reaction proceeds via a 6π-electrocyclization mechanism under UV irradiation. Similarly, readily synthesized biphenyl-2-carbaldehyde O-acetyl oximes can be exposed to UV radiation in a solvent like tert-butyl alcohol to afford phenanthridines through the cyclization of an intermediate iminyl radical. beilstein-journals.orgnih.gov

Palladium-catalyzed intramolecular cyclization of precursors like N-Boc-N-aryl-2-halobenzamides is another effective route. researchgate.net This approach leads to the formation of N-H-phenanthridinones after the removal of the Boc protecting group, which can then be arylated to produce N-phenyl derivatives. The combination of Pd(t-Bu₃P)₂ and potassium acetate has proven effective for this one-pot synthesis, achieving yields of up to 95%. researchgate.net

| Precursor | Reagents/Catalyst | Conditions | Product | Yield (%) | Reference |

| 2',3'-Dimethoxy-[1,1'-biphenyl]-2-carbaldehyde O-acetyl oxime | UV light (450 W Hg lamp) | t-BuOH, 3 h | 4-Methoxyphenanthridine | 54% | beilstein-journals.orgnih.gov |

| N-Boc-N-aryl-2-halobenzamide | Pd(t-Bu₃P)₂ / KOAc | - | N-H-Phenanthridinone | up to 95% | researchgate.net |

Table 2. Examples of Intramolecular Cyclization for Phenanthridine/Phenanthridinone Synthesis.

Radical Reaction Pathways and Intermediates

Radical reactions offer versatile and often metal-free pathways to the phenanthridinone framework. These transformations typically involve the generation of an amidyl or iminyl radical which then undergoes an intramolecular cyclization onto an adjacent aromatic ring.

Visible-light-promoted direct oxidative C-H amidation is a key example. nih.gov In this method, a photocatalyst under blue LED irradiation can oxidize a benzamide (B126) precursor to generate an amidyl radical. This radical then cyclizes, and subsequent oxidation and deprotonation steps lead to the phenanthridinone product. Halogen substituents are well-tolerated in these reactions. nih.gov When meta-substituted substrates are used, the C-N bond formation occurs selectively at the more sterically accessible C-H bond. nih.gov

Another strategy involves the generation of iminyl radicals from O-acetyl oximes. beilstein-journals.orgnih.gov Photochemical conditions can induce the formation of an iminyl radical from biphenyl-2-carbaldehyde O-acetyl oximes, which then cyclizes to form the phenanthridine core. beilstein-journals.orgnih.gov Radical mechanisms have also been proposed for the transition-metal-free C-H arylation reactions promoted by systems like vasicine/KOtBu, based on evidence from radical-scavenger experiments. thieme-connect.com Furthermore, Na₂S₂O₈-promoted decarboxylative cyclization of biaryl-2-oxamic acids proceeds through a radical pathway to give phenanthridinones in high efficiency. nih.gov

| Precursor | Method | Key Intermediate | Reference |

| Substituted Benzamides | Visible-light photocatalysis | Amidyl Radical | nih.gov |

| Biphenyl-2-carbaldehyde O-acetyl oximes | UV Irradiation | Iminyl Radical | beilstein-journals.orgnih.gov |

| Biaryl-2-oxamic acids | Na₂S₂O₈ promotion | Amidyl Radical (from decarboxylation) | nih.gov |

| N-aryl-2-halobenzamides | Vasicine / KOtBu / MW | Radical mechanism suggested | thieme-connect.com |

Table 3. Radical Reaction Pathways for Phenanthridinone Synthesis.

Structure Activity Relationship Sar Studies and Derivative Chemistry of Phenanthridinones

Design and Synthesis of Functionalized Phenanthridinone Derivatives

The synthesis of functionalized phenanthridinone derivatives has been approached through various modern organic chemistry strategies, moving beyond classical methods to more efficient and versatile transition-metal-catalyzed reactions.

A primary strategy involves the intramolecular cyclization of N-phenylbenzamides. Palladium-catalyzed reactions are particularly prominent. For instance, the intramolecular dehydrogenative coupling of two aryl C-H bonds using a palladium catalyst offers a direct route to the core structure. This method has been successfully applied to precursors with a range of substituents on the aromatic rings. nih.gov Another powerful palladium-catalyzed approach is the intramolecular Buchwald-Hartwig amination, which is instrumental in forming the crucial C-N bond of the lactam ring. nih.gov

Other significant synthetic routes include:

Aryl-Aryl and N-Aryl Coupling Reactions: These methods build the biaryl backbone necessary for the phenanthridinone system. nih.gov

C-H Bond Activation/Amidation: Direct C(sp²)–H amidation on arene rings provides an atom-economical pathway to the phenanthridinone core. This can be achieved under thermal conditions using reagents like N-iodosuccinimide (NIS) to generate an amidyl radical, which then undergoes cyclization. nih.gov

Photocatalyzed Reactions: Visible-light-mediated cyclization of benzamides presents a transition-metal-free alternative. In these reactions, a photocatalyst initiates the formation of an amidyl radical, which leads to the desired phenanthridinone product. nih.gov

These diverse synthetic methodologies allow for the introduction of a wide array of functional groups onto the phenanthridinone scaffold, enabling detailed exploration of its chemical and biological properties. A study focused on developing potent Poly(ADP-ribose)polymerase-1 (PARP1) inhibitors successfully synthesized 28 distinct substituted 5(H)phenanthridin-6-ones for SAR analysis. nih.gov

| Synthetic Method | Key Features | Catalyst/Reagent Example |

| Intramolecular C-H/C-H Dehydrogenative Coupling | Direct formation of biaryl bond from two C-H bonds. | Palladium (Pd) catalyst |

| Intramolecular Buchwald-Hartwig Amination | Forms the lactam C-N bond via cross-coupling. | Palladium (Pd) catalyst with specific ligands (e.g., (R)-DTBM-SEGPHOS) |

| Oxidative C-H Amidation | Atom-economical cyclization via amidyl radical. | N-Iodosuccinimide (NIS) under thermal conditions |

| Visible-Light Photocatalysis | Transition-metal-free cyclization of benzamides. | Organic dyes (e.g., 1-chloroanthraquinone) under air |

Investigation of Substituent Effects on Chemical Reactivity and Properties

The electronic nature and position of substituents on the 5-phenyl-5H-phenanthridin-6-one framework profoundly influence its chemical reactivity and biological activity.

Studies on palladium-catalyzed syntheses have shown that the reactions are generally tolerant of a wide variety of functional groups on either of the phenyl rings. Both electron-donating groups (e.g., methyl, methoxy) and electron-withdrawing groups (e.g., ester, nitro, trifluoromethyl) are well-tolerated, leading to good or excellent yields of the desired products. This indicates that the catalytic cycle is robust and not overly sensitive to the electronic properties of the starting materials.

In the context of biological activity, SAR studies on phenanthridinone-based PARP1 inhibitors have provided clear insights. The analysis of 28 derivatives with substituents at the 1-, 2-, 3-, 4-, 8-, or 10-positions revealed that both the type of substituent and its location on the ring system are critical for potency. nih.gov For example, one derivative, designated compound 1b, exhibited a very low IC₅₀ value of 10 nM, highlighting a favorable substitution pattern for potent inhibition. nih.gov Furthermore, these substitutions can be tuned to improve physicochemical properties, such as water solubility, which is crucial for therapeutic potential. nih.gov

| Substituent Position | Effect on Properties/Reactivity |

| Phenyl Ring (attached to N5) | Varied substituents (electron-donating or -withdrawing) are well-tolerated in many synthetic routes. Ortho-substitution is key for creating axial chirality. nih.gov |

| Phenanthridinone Core (Positions 1-4, 8-10) | The position and nature of substituents are critical for biological activity, such as PARP1 inhibition, and can be optimized to enhance potency and solubility. nih.gov |

Development of Optically Active N-C Axially Chiral Phenanthridin-6-one Derivatives

A fascinating area of phenanthridinone chemistry is the development of derivatives possessing N-C axial chirality. This type of atropisomerism arises from hindered rotation around the N-C single bond connecting the nitrogen atom of the lactam to the 5-phenyl ring, typically when the phenyl ring is substituted at one or both ortho positions. These chiral molecules are of great interest in drug design.

The enantioselective synthesis of N-C axially chiral phenanthridin-6-ones has been successfully achieved through asymmetric catalysis. One notable method is a palladium-catalyzed intramolecular Buchwald-Hartwig amination. By employing a chiral phosphine (B1218219) ligand, specifically (R)-DTBM-SEGPHOS, with a palladium source like Pd(OAc)₂, chemists have been able to prepare a variety of N-C axially chiral phenanthridin-6-ones with high enantioselectivity. nih.gov The success of this asymmetric transformation was found to be highly dependent on the choice of solvent and base, underscoring the delicate nature of enantioselective catalysis. nih.gov

More broadly, copper-catalyzed atroposelective N-C coupling reactions, which proceed at room temperature, have also been developed for synthesizing N-C axially chiral compounds. nih.gov These methods provide access to a diverse range of atropisomeric products with excellent enantiomeric excess (up to >99% ee). nih.gov

Scaffold Modifications and Isoelectronic Replacements

Modifying the core phenanthridinone scaffold and making isoelectronic replacements are key strategies in drug discovery to fine-tune biological activity and pharmacokinetic properties. The synthesis of a wide variety of substituted phenanthridinones is a testament to extensive scaffold modification. nih.gov

Isoelectronic replacement involves substituting an atom or group of atoms in a molecule with another group that has the same number of valence electrons. While not explicitly detailed in the reviewed literature for this specific compound, the principle is widely applied in medicinal chemistry. For the phenanthridinone scaffold, one could envision replacing a C-H unit in one of the aromatic rings with a nitrogen atom to create an aza-phenanthridinone derivative. Such a change would significantly alter the molecule's hydrogen bonding capacity, polarity, and metabolic stability without drastically changing its size or shape.

The existing research demonstrates extensive functional group tolerability, allowing for numerous modifications. Halogens (F, Cl, Br), alkyl groups, nitro groups, and sulfonyl groups have all been successfully incorporated into the phenanthridinone structure. These modifications alter the steric and electronic profile of the molecule, which is fundamental to SAR exploration. nih.gov

Structural Characterization of Novel Derivatives

The definitive identification and characterization of novel this compound derivatives rely on a suite of modern spectroscopic techniques. The structure of newly synthesized compounds is typically confirmed through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry (MS).

NMR Spectroscopy: ¹H and ¹³C NMR are used to elucidate the carbon-hydrogen framework. In ¹H NMR, one would expect to see characteristic signals in the aromatic region corresponding to the protons on the phenanthridinone core and the 5-phenyl group. The chemical shifts and coupling patterns of these signals confirm the substitution pattern on the rings.

IR Spectroscopy: This technique is used to identify key functional groups. A strong absorption band characteristic of the amide carbonyl group (C=O) is a key indicator of the phenanthridinone lactam ring, typically appearing in the region of 1660-1700 cm⁻¹. Other bands would confirm the presence of specific substituents, such as N-H or O-H stretches. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate molecular weight, allowing for the confirmation of the elemental composition of the synthesized derivative.

X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous proof of structure, including the precise bond lengths, bond angles, and, in the case of chiral molecules, the absolute configuration.

These characterization methods are essential for verifying the outcome of synthetic reactions and for providing the detailed structural information needed to build robust structure-activity relationships. doaj.org

Computational and Theoretical Studies on 5 Phenyl 5h Phenanthridin 6 One

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT))

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), have been instrumental in elucidating the electronic and photophysical characteristics of 5-phenyl-5H-phenanthridin-6-one. researchgate.netresearchgate.netsciengine.com222.29.81 These theoretical approaches allow for the accurate prediction of molecular geometries, electronic properties, and spectroscopic behavior.

Researchers have utilized the B3LYP functional in combination with basis sets like 6-311+G(2d,p) to perform these calculations. researchgate.netsciengine.com To account for the influence of the surrounding medium, solvent effects are often incorporated using the Polarizable Continuum Model (PCM). sciengine.com The ground state geometry of this compound has been shown to be non-planar, with a significant dihedral angle between the phenyl group and the phenanthridinone plane. sciengine.com

TD-DFT calculations have been crucial in understanding the nature of the electronic transitions. For instance, the lowest singlet excited states (S1 and S2) have been identified as locally excited (LE) states, primarily involving π→π* transitions localized on the phenanthridinone moiety. sciengine.com More advanced computational studies on the broader class of N-aryl-phenanthridinones have further explored the influence of substituents on their electronic properties, providing a comparative framework for understanding the behavior of the unsubstituted this compound. acs.orgresearchgate.net

Analysis of Electronic Structure and Molecular Orbitals (HOMO, LUMO)

The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides critical insights into the electronic behavior and reactivity of a molecule. For this compound, the HOMO, LUMO, and LUMO+1 have been characterized as π-orbitals localized on the phenanthridinone unit. sciengine.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that influences the molecule's electronic transitions and stability. A smaller HOMO-LUMO gap generally indicates higher reactivity and a tendency to absorb light at longer wavelengths.

| Molecular Orbital | Description |

| HOMO | Highest Occupied Molecular Orbital, primarily a π-orbital on the phenanthridinone core. |

| LUMO | Lowest Unoccupied Molecular Orbital, also a π-orbital localized on the phenanthridinone core. |

| LUMO+1 | The next lowest unoccupied molecular orbital, again a π-orbital on the phenanthridinone fragment. |

Investigation of Excited State Properties and Photophysical Behavior

The behavior of this compound upon photoexcitation is complex and has been a central focus of theoretical studies. These investigations have shed light on phenomena such as dual fluorescence, intramolecular charge transfer, and conformational changes in the excited state.

Dual Fluorescence Phenomena

A hallmark of this compound is its dual fluorescence, meaning it emits light at two different wavelengths. researchgate.netresearchgate.netsciengine.comharamaya.edu.etacs.org This phenomenon is intriguing because it deviates from Kasha's rule, which states that fluorescence should only occur from the lowest vibrational level of the first excited singlet state. Theoretical studies have been pivotal in explaining the origins of this behavior. sciengine.comharamaya.edu.etacs.org

The dual fluorescence is attributed to the existence of two distinct emissive excited states: a locally excited (LE) state and an intramolecular charge transfer (ICT) state. sciengine.com The LE state corresponds to the initially populated excited state, while the ICT state is formed through a subsequent relaxation process.

Intramolecular Charge Transfer (ICT) Mechanisms

The formation of the ICT state is a key process in the photophysics of this compound. researchgate.netresearchgate.netsciengine.com In this process, upon excitation, an electron is transferred from the phenyl group (the electron donor) to the phenanthridinone moiety (the electron acceptor). This charge separation leads to a highly polar excited state with a large dipole moment.

Theoretical calculations have shown that the ICT state is stabilized in polar solvents, which explains the solvent-dependent nature of the dual fluorescence. In more polar environments, the emission from the ICT state becomes more prominent and is red-shifted to longer wavelengths.

Conformational Relaxation in Excited States

The transition from the initially populated LE state to the ICT state is accompanied by a significant change in the molecule's geometry. This conformational relaxation involves the twisting of the phenyl group relative to the phenanthridinone plane. In the ground state, the molecule is non-planar, but upon excitation, it can adopt a more planar conformation in the LE state. The subsequent twisting motion leads to the formation of the ICT state. This dynamic process on the excited-state potential energy surface is a crucial aspect of the molecule's photophysical behavior.

Spectroscopic Property Prediction and Correlation with Experimental Data

A significant strength of computational methods like TD-DFT is their ability to predict spectroscopic properties, which can then be compared with experimental measurements. acs.orgresearchgate.net For N-aryl-phenanthridinones, including the 5-phenyl derivative, TD-DFT calculations have been used to predict absorption and emission spectra. sciengine.comacs.orgresearchgate.net

For instance, the calculated absorption maximum for a series of N-phenylphenanthridinones was found to be around 3.831 eV (approximately 324 nm), which is in good agreement with experimental observations. sciengine.com By comparing the calculated spectra with experimental data obtained in various solvents, researchers can validate their theoretical models and gain a more robust understanding of the underlying photophysical processes. This correlation between theory and experiment is essential for the rational design of new materials with tailored optical properties.

| Property | Theoretical Prediction | Experimental Observation |

| Absorption Maximum | ~3.831 eV | ~30900 cm⁻¹ (~3.83 eV) sciengine.com |

Advanced Research Applications and Future Prospects

Exploration as Chemical Scaffolds in Materials Science

The phenanthridinone core, with its extended π-conjugated system, is an attractive scaffold for the development of novel organic materials. While specific research on 5-phenyl-5H-phenanthridin-6-one in this area is still emerging, the broader class of phenanthridinones has shown potential in applications such as organic light-emitting diodes (OLEDs). The inherent photophysical properties of these compounds, including their potential for thermally activated delayed fluorescence (TADF), make them candidates for use as emitters or hosts in OLED devices. acs.orgresearchgate.netrsc.orgnih.gov The introduction of a phenyl group at the 5-position can further modulate the electronic properties and molecular packing of the material, potentially leading to enhanced performance in electronic devices. Further investigation into the synthesis and characterization of this compound derivatives is warranted to fully explore their capabilities as dyes and electronic materials.

Interfacing with Biological Systems: Molecular Target Interactions

The this compound scaffold has proven to be a privileged structure in medicinal chemistry, serving as a basis for the design of potent and selective inhibitors of various biological targets. Its ability to engage in multiple types of interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, allows for high-affinity binding to the active sites of enzymes and other proteins.

The versatility of the this compound core has been demonstrated through its successful application in the development of inhibitors for a range of clinically relevant targets.

PARP-1: The phenanthridinone skeleton is a well-established pharmacophore for the inhibition of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair. nih.govnih.gov While much of the research has focused on other substituted phenanthridinones, studies on various substituted 5(H)-phenanthridin-6-ones have shown potent PARP-1 inhibitory activity. nih.gov The structure-activity relationship (SAR) of these compounds reveals that the nature and position of substituents on the phenanthridinone ring are crucial for their inhibitory potency. nih.gov Further investigation into 5-phenyl substituted derivatives could lead to the discovery of novel and highly effective PARP-1 inhibitors for cancer therapy.

HIV-1 Integrase: A series of novel 5(H)-phenanthridin-6-one derivatives have been synthesized and evaluated as inhibitors of HIV-1 integrase, an essential enzyme for viral replication. nih.gov Although the phenanthridinone diketo acid analogs showed lower potency compared to their phenanthrene (B1679779) counterparts, these findings provide a basis for the future design of more effective inhibitors based on the this compound scaffold. nih.gov

BET Bromodomains: Novel derivatives of phenanthridin-6(5H)-one have been identified as potent and selective inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins. nih.gov One study identified a phenanthridinone derivative as a promising inhibitor of the second bromodomain (BD2) of BRD2, a member of the BET family. nih.gov A rational, structure-based design approach led to the discovery of a novel phenanthridin-6(5H)-one derivative with potent inhibitory activity against BET bromodomains and excellent anti-proliferative effects in cancer cell lines. nih.gov These findings highlight the potential of the this compound scaffold in developing new epigenetic modulators for cancer treatment.

TOPK: A series of 1-phenyl phenanthridin-6(5H)-one derivatives have been identified as a new class of inhibitors for T-LAK cell-originated protein kinase (TOPK), a promising target for cancer therapy. nih.gov The lead compound from this series demonstrated potent anti-cancer activity and effectively suppressed tumor growth in a colorectal cancer xenograft model. nih.gov This research underscores the potential of the this compound framework in targeting key signaling pathways in cancer.

Niemann-Pick Disease Type C1 Protein: In a significant development, phenanthridin-6-one derivatives have been reported as the first class of non-steroidal pharmacological chaperones for the Niemann-Pick disease type C1 (NPC1) protein. nih.gov These compounds were shown to rescue the folding-defective phenotype of the most prevalent mutant NPC1 protein, suggesting a potential therapeutic strategy for this rare neurodegenerative disorder. nih.gov The study also explored the structure-activity relationships of these derivatives, providing a foundation for the design of more potent and effective pharmacological chaperones.

Understanding the molecular interactions between this compound derivatives and their biological targets is crucial for the rational design of more potent and selective inhibitors. Molecular modeling and X-ray crystallography studies have provided insights into the binding modes of phenanthridinone-based inhibitors.

For instance, in the context of HIV-1 integrase inhibition, docking simulations suggested that the aryl group of the compounds could bind to a lipophilic pocket at the active site. nih.gov In the case of BET bromodomain inhibitors, a high-resolution crystal structure of a phenanthridinone derivative in complex with the second bromodomain of BRD2 revealed key hydrophobic and hydrophilic interactions within the acetyl-lysine binding pocket. nih.gov Such studies are invaluable for guiding the optimization of lead compounds to enhance their binding affinity and selectivity.

The intrinsic fluorescence of the phenanthridinone scaffold, which can be modulated by substitution, presents an opportunity for the development of chemical probes to study biological pathways. nih.gov While specific examples of this compound being used as a fluorescent probe are still limited, the broader class of compounds with similar structures has shown promise. nih.govnih.govmdpi.com For example, a (tetrahydrodibenzo[a,i]phenanthridin-5-yl)phenol derivative has been developed as a fluorescent probe for the detection of aniline. nih.gov The development of fluorescently labeled this compound derivatives could provide powerful tools for imaging and quantifying their biological targets in living cells, thereby facilitating a deeper understanding of their mechanism of action and the biological processes they modulate.

Innovation in Chemical Synthesis and Methodology Development

The growing interest in the diverse applications of this compound has driven the development of new and efficient synthetic methods for its preparation. Traditional methods often require harsh reaction conditions and multiple steps. nih.gov Modern synthetic strategies focus on transition-metal-catalyzed cross-coupling reactions and C-H bond activation, offering more efficient and atom-economical routes to the phenanthridinone core. nih.gov

Palladium-catalyzed reactions have been particularly prominent in the synthesis of phenanthridinones. These methods include intramolecular C-H arylation of N-aryl-2-halobenzamides and annulation reactions involving various starting materials. acs.orgnih.govnih.govresearchgate.net For instance, palladium nanoparticles have been effectively used as catalysts for the intramolecular C-H bond functionalization to produce phenanthridin-6(5H)-ones in high yields. nih.gov Other innovative approaches include photoinduced intramolecular annulation of N-phenylbenzamides and copper-catalyzed intramolecular N-aryl bond formation. nih.gov These advancements in synthetic methodology are crucial for generating diverse libraries of this compound derivatives for further exploration in materials science and medicinal chemistry.

Q & A

Q. How to conduct a systematic literature review on applications of this compound in medicinal chemistry?

- Search Strategy : Use Boolean operators in PubMed/Web of Science: (this compound) AND (anticancer OR antiviral). Filter by publication date (last 10 years) and study type (primary research) .

Data and Knowledge Gaps

Q. What are the understudied properties of this compound (e.g., photophysical behavior, metabolic pathways)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.